4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
The compound 4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide belongs to the imidazo-triazine class, characterized by a fused bicyclic core (imidazo[2,1-c][1,2,4]triazine) with a ketone group at position 4 and a phenyl substituent at position 6.
Properties
IUPAC Name |
4-oxo-8-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4S/c21-31(29,30)16-8-6-14(7-9-16)10-11-22-18(27)17-19(28)26-13-12-25(20(26)24-23-17)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,22,27)(H2,21,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQBEFOJMPRCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium nitrite, concentrated hydrochloric acid, and ethyl α-ethylacetoacetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl and sulfamoylphenethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Biological Activity
The compound 4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS Number: 946360-33-4) is a member of the imidazo[2,1-c][1,2,4]triazine class of compounds. This class has garnered attention due to its diverse biological activities, including potential anticancer properties and enzyme inhibition capabilities. This article reviews the biological activity of this specific compound based on various studies and findings.
Chemical Structure and Properties
- Molecular Formula: CHNOS
- Molecular Weight: 440.5 g/mol
The compound features a complex structure that contributes to its biological properties. The presence of a sulfonamide group and a tetrahydroimidazo core enhances its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of triazine compounds exhibit significant anticancer activities. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that triazine derivatives can induce apoptosis in cancer cells and inhibit key enzymes involved in tumorigenesis.
Table 1: Summary of Anticancer Activities
| Study Reference | Cancer Type | GI50 (µM) | Mechanism |
|---|---|---|---|
| Leukemia | 1.96 | Enzyme inhibition | |
| Colon Cancer | 2.60 | Apoptosis induction | |
| CNS Tumors | 2.72 | Cell cycle arrest | |
| Melanoma | 1.91 | Enzyme inhibition |
Enzyme Inhibition
The compound has shown promising results as an inhibitor of various enzymes, particularly carbonic anhydrases (CAs). The structure-activity relationship (SAR) studies indicate that modifications to the molecule can enhance its inhibitory potency against different isoforms of carbonic anhydrase.
Table 2: Enzyme Inhibition Potency
| Compound Variant | hCA Isoform | K (nM) | Reference Drug K (nM) |
|---|---|---|---|
| Compound 5f | hCA II | 9.3 | AAZ (12.1) |
| Compound 6f | hCA II | 7.5 | AAZ (12.1) |
| Compound 6d | hCA II | 16.6 | AAZ (12.1) |
Structure-Activity Relationships (SAR)
The SAR studies have revealed that:
- The presence of methyl groups at certain positions on the chromene moiety enhances CA inhibitory activity.
- Compounds with additional substituents tend to exhibit better activity against hCA II compared to hCA I.
Case Studies
Recent studies have focused on synthesizing various derivatives of the compound to evaluate their biological activities systematically. For instance:
- A derivative was synthesized and tested against multiple cancer cell lines, showing significant growth inhibition.
- In vivo studies demonstrated enhanced lifespan in mouse models bearing tumors when treated with the compound.
Comparison with Similar Compounds
Key Structural Differences
The target compound shares a core imidazo-triazine scaffold with analogs but differs in substituent patterns:
Key Observations :
- The phenyl group at position 8 in the target compound may enhance π-π stacking compared to the 4-fluorophenyl group in the analog from , which introduces electron-withdrawing effects .
- The 4-sulfamoylphenethyl side chain in the target compound contrasts with the 3-isopropoxypropyl group in ’s analog, suggesting differences in hydrophilicity and target binding .
Spectral and Tautomeric Analysis
IR Spectroscopy :
1H/13C-NMR :
- The 4-sulfamoylphenethyl group in the target compound would show distinct aromatic protons (δ 7.2–7.8 ppm) and sulfonamide NH signals (δ ~3.5 ppm), contrasting with the isopropoxypropyl group’s alkyl signals (δ 1.0–3.5 ppm) in ’s analog .
Q & A
Q. What are the key steps in synthesizing 4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization, coupling, and functional group modifications. For example:
Precursor preparation : Start with imidazo-triazine core synthesis via cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates under reflux conditions (e.g., ethanol or DMF) .
Sulfamoylphenethyl coupling : Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the 4-sulfamoylphenethyl group, optimizing catalyst loading (e.g., 5% Pd(dba)₂) and reaction time (12–24 hours) .
Purification : Employ HPLC or column chromatography with gradients of acetonitrile/water to isolate the final compound (purity >95%) .
Q. How is structural confirmation performed for this compound?
- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm hydrogen environments and carbon backbone .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 500–550 range) .
- IR spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹, sulfonamide N-H at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfamoylphenethyl coupling step?
- Methodological Answer : Yields depend on solvent polarity, temperature, and catalyst selection:
- Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the amine group .
- Catalyst : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) and ligands (Xantphos) to reduce side reactions .
- Temperature : Optimize at 80–100°C for 18–24 hours to balance reaction rate and decomposition .
- Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 3:7) to identify intermediates and adjust conditions .
Q. What strategies resolve contradictions in reported biological activity data for imidazo-triazine derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions or structural variations. Address via:
- Standardized assays : Use consistent cell lines (e.g., HEK-293 for kinase inhibition) and controls (e.g., staurosporine as a reference inhibitor) .
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., sulfamoyl vs. methoxy groups on phenyl rings) using molecular docking (e.g., AutoDock Vina) to predict target binding .
- Replication : Validate data across independent labs with shared protocols to minimize batch variability .
Q. How does the sulfamoylphenethyl group influence solubility and bioavailability?
- Methodological Answer : The sulfonamide moiety enhances hydrophilicity but may reduce membrane permeability:
- Solubility testing : Use shake-flask method in PBS (pH 7.4) and logP determination via HPLC .
- Permeability assays : Perform Caco-2 cell monolayer studies to assess intestinal absorption potential .
- Pro-drug strategies : Modify the sulfonamide to ester derivatives for improved lipophilicity, followed by enzymatic hydrolysis in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
